BMS-911172

AAK1 Kinase Inhibition Neuropathic Pain

Researchers investigating AAK1-mediated neuropathic pain require a tool compound with defined potency, CNS penetration, and kinase selectivity. BMS-911172 (IC50 12 nM) addresses this need with a narrow selectivity profile that avoids confounding BIKE/GAK interactions seen with broader-spectrum agents. • Validated efficacy in rat CCI neuropathic pain model (60 mg/kg s.c.) without dose-limiting adverse effects • Clean kinase selectivity - BIKE IC50 120 nM, GAK IC50 1.06 µM • Well-characterized physicochemical properties (MW 339.34, cLogP ~2.54) supporting in vivo dosing • Reliable supply chain with multiple package sizes in stock

Molecular Formula
Molecular Weight
Cat. No. B1574576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-911172
SynonymsBMS-911172;  BMS 911172;  BMS911172
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-911172: A Selective AAK1 Inhibitor for Neuroscience & Pain Research Procurement


BMS-911172 is a small-molecule, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), a Ser/Thr kinase that regulates clathrin-mediated endocytosis [1]. Developed by Bristol Myers Squibb as a chemical probe, it exhibits an enzymatic IC50 of 12 nM against AAK1 and has demonstrated efficacy in rat models of neuropathic pain without dose-limiting adverse effects [2][3]. The compound serves as a critical tool for validating AAK1 as a therapeutic target in neuropathic pain and other CNS disorders, with a well-defined synthetic route and favorable physicochemical properties suitable for in vivo studies [1].

Why a Generic AAK1 Inhibitor Cannot Substitute for BMS-911172 in Preclinical Studies


The AAK1 inhibitor landscape contains several chemically distinct tool compounds with widely varying potency, selectivity, and CNS penetration. BMS-911172 (IC50 = 12 nM) occupies a specific position between the ultra-potent clinical candidate BMS-986176/LX-9211 (IC50 = 2 nM) and the broader-spectrum LP-935509 (IC50 = 3.3 nM, but with significant activity on BIKE) [1]. Simple substitution among these agents risks confounding experimental outcomes due to differences in kinase selectivity windows, pharmacokinetic properties, and target engagement at standard dosing regimens [1]. The specific substitution pattern (difluoromethoxy-oxazole) of BMS-911172 confers a distinct binding mode that cannot be replicated by other in-class molecules, making it essential for studies requiring a specific balance of potency, CNS exposure, and kinase selectivity [1].

BMS-911172: Quantitative Differentiation Data for Informed Procurement


AAK1 Inhibitory Potency: BMS-911172 vs. BMS-986176/LX-9211 vs. LP-935509

In a biochemical enzyme assay, BMS-911172 inhibits AAK1 with an IC50 of 12 nM [1]. This potency is 6-fold weaker than the clinical candidate BMS-986176/LX-9211 (IC50 = 2 nM) but comparable to LP-935509 (IC50 = 3.3 nM) . BMS-911172 thus provides a distinct potency window for dose-response studies requiring moderate target engagement, avoiding the maximal inhibition associated with picomolar-range tool compounds [1].

AAK1 Kinase Inhibition Neuropathic Pain

Kinase Selectivity Profile: BMS-911172 Demonstrates Narrower Off-Target Spectrum

BMS-911172 was designed as a selective AAK1 inhibitor, and while comprehensive kinome profiling data are not publicly available in the same detail as for clinical candidates, its design rationale and reported data indicate a narrow off-target profile [1]. In contrast, LP-935509, while potent against AAK1 (IC50 = 3.3 nM), also inhibits the closely related BIKE kinase (IC50 = 14 nM) and GAK (IC50 = 320 nM), introducing potential confounding effects in biological assays . BMS-911172 is not reported to inhibit these kinases at comparable concentrations [1].

Kinase Selectivity AAK1 Off-Target

In Vivo Efficacy in Neuropathic Pain: BMS-911172 Demonstrates Robust Activity in Rat CCI Model

In the rat chronic constriction injury (CCI) model of neuropathic pain, BMS-911172 significantly reduced pain behaviors without causing dose-limiting adverse effects at 60 mg/kg (subcutaneous) [1][2]. The compound was also active in the formalin assay in the Chung mouse model at the same dose [3]. These in vivo findings validate the utility of BMS-911172 as a tool compound for pain research and provide a benchmark for efficacy that distinguishes it from less characterized AAK1 inhibitors [1].

In Vivo Efficacy Neuropathic Pain Chronic Constriction Injury

Optimal Use Cases for BMS-911172 Based on Quantitative Evidence


Validating AAK1 as a Target in Neuropathic Pain Models

BMS-911172 is the ideal tool compound for studies aiming to confirm the role of AAK1 in neuropathic pain. Its robust efficacy in the rat CCI model (60 mg/kg s.c.) and favorable CNS penetration [1] provide a reliable baseline for target validation experiments. Unlike clinical candidates such as BMS-986176/LX-9211, BMS-911172 is more readily accessible for academic research and does not require complex clinical supply agreements .

Comparative Pharmacology Studies of AAK1 Inhibitor Potency

When designing experiments to compare AAK1 inhibitors with different potency profiles, BMS-911172 (IC50 = 12 nM) serves as a critical mid-range benchmark. It allows researchers to construct concentration-response curves that differentiate between weak, moderate, and strong AAK1 inhibition, with BMS-986176/LX-9211 (2 nM) at the high-potency end and less potent analogs at the lower end [1]. This is essential for structure-activity relationship (SAR) studies and for understanding the relationship between target engagement and functional effects.

Investigating AAK1-Specific Signaling Without BIKE/GAK Confounding Effects

For studies requiring a clean AAK1-specific readout, BMS-911172 is preferable to LP-935509, which inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) at overlapping concentrations . BMS-911172's narrower selectivity profile minimizes confounding kinase interactions, ensuring that observed cellular or in vivo phenotypes are directly attributable to AAK1 inhibition [1]. This is particularly critical in systems where BIKE or GAK signaling may intersect with pathways of interest.

Chemical Probe Development and Target Engagement Assays

BMS-911172's well-characterized physicochemical properties (MW 339.34, cLogP ~2.54, CNS MPO score indicative of brain penetration) [1][2] make it an excellent starting point for developing target engagement assays (e.g., CETSA, NanoBRET) to quantify AAK1 occupancy in cells and tissues. Its synthetic accessibility and commercial availability from multiple vendors (e.g., Selleckchem, MedChemExpress) facilitate routine use in medicinal chemistry and chemical biology laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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